molecular formula C54H30 B1592448 1,3,5-Tri(pyren-1-yl)benzene CAS No. 349666-25-7

1,3,5-Tri(pyren-1-yl)benzene

Cat. No. B1592448
CAS RN: 349666-25-7
M. Wt: 678.8 g/mol
InChI Key: HDMYKJVSQIHZLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,5-Tri(pyren-1-yl)benzene, also known as TPB3, is an organic molecule that belongs to the polyaromatic hydrocarbon family . It is composed of three pyrene groups attached to one benzene ring . This product is not intended for human or veterinary use and is for research use only.

Scientific Research Applications

Transient Electron Paramagnetic Resonance (EPR) Spectroscopy

1,3,5-Tri(pyren-1-yl)benzene is utilized as a novel standard for transient EPR spectroscopy at room temperature. This application is crucial for testing and calibrating experimental setups with standard samples. The compound’s ability to form an amorphous glass containing randomly oriented molecules at room temperature makes it ideal for obtaining a typical “powder-like” transient EPR spectrum of the triplet state following pulsed laser excitation .

Thermodynamics of Phase Transitions

The compound’s stable amorphous phase allows for detailed thermodynamic studies of phase transitions. It is particularly useful in investigating the glass transition phenomenon and crystallization. The thermodynamic parameters of vaporization and fusion below the melting point are essential for establishing the thermodynamic state of its glass .

Organic Light-Emitting Diodes (OLEDs)

1,3,5-Tri(pyren-1-yl)benzene can be employed as a component in the synthesis of luminescent materials, including OLEDs. Its properties are beneficial for creating fluorescent dyes for sensing and imaging applications, contributing to the advancement of display technology .

Organic Photovoltaics (OPV)

As a building block or donor material in the active layer of OPV devices, 1,3,5-Tri(pyren-1-yl)benzene plays a significant role. Its molecular structure contributes to the efficiency of OPV devices by facilitating the absorption of light and the flow of electrical charge .

Metal-Organic Frameworks (MOFs)

The compound serves as an expanded benzene tricarboxylate MOF linker. It is used to synthesize MOFs with ultra-high porosity, such as MOF-180 and MOF-210. These MOFs show promising applications in gas adsorption, separations, storage, and more .

Spectroscopic and Calorimetric Methods

Due to its notably stable amorphous phase, 1,3,5-Tri(pyren-1-yl)benzene is a model object in spectroscopic and calorimetric methods. It is used to form ultrastable glass upon physical vapor deposition onto a cold substrate, which is crucial for studying the glassy and supercooled liquid states .

properties

IUPAC Name

1-[3,5-di(pyren-1-yl)phenyl]pyrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H30/c1-4-31-10-13-37-16-22-43(46-25-19-34(7-1)49(31)52(37)46)40-28-41(44-23-17-38-14-11-32-5-2-8-35-20-26-47(44)53(38)50(32)35)30-42(29-40)45-24-18-39-15-12-33-6-3-9-36-21-27-48(45)54(39)51(33)36/h1-30H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDMYKJVSQIHZLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C5=CC(=CC(=C5)C6=C7C=CC8=CC=CC9=C8C7=C(C=C9)C=C6)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H30
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60609013
Record name 1,1',1''-(Benzene-1,3,5-triyl)tripyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60609013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

678.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-Tri(pyren-1-yl)benzene

CAS RN

349666-25-7
Record name 1,1′,1′′-(1,3,5-Benzenetriyl)tris[pyrene]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=349666-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1',1''-(Benzene-1,3,5-triyl)tripyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60609013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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